Home > Products > Screening Compounds P103596 > Ciprofloxacin Impurity D HCl
Ciprofloxacin Impurity D HCl - 526204-10-4

Ciprofloxacin Impurity D HCl

Catalog Number: EVT-1478127
CAS Number: 526204-10-4
Molecular Formula: C17H18ClN3O3. HCl
Molecular Weight: 347.80 36.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Source and Classification

Ciprofloxacin, a fluoroquinolone antibiotic, is primarily used to treat bacterial infections. Impurity D is formed during the synthesis process and is classified as a related compound. Its identification and quantification are essential for quality control in pharmaceutical manufacturing to ensure compliance with regulatory standards.

Synthesis Analysis

Methods and Technical Details

The synthesis of ciprofloxacin typically involves several steps, including the reaction of 7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid with various reagents. Impurity D is generated through side reactions during these steps.

  1. Initial Reaction: The process begins with the formation of an intermediate from 2,4-dichloro-5-fluorobenzoyl chloride.
  2. Cyclization: This intermediate undergoes cyclization with piperazine to form ciprofloxacin.
  3. Formation of Impurity D: During these reactions, conditions such as temperature and pH can lead to the formation of Impurity D, which can be minimized by optimizing reaction parameters.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the levels of this impurity throughout the synthesis process to ensure that they remain within acceptable limits .

Molecular Structure Analysis

Structure and Data

Ciprofloxacin Impurity D Hydrochloride has a molecular formula of C17H18ClN3O3C_{17}H_{18}ClN_{3}O_{3} and a molecular weight of 347.80 g/mol. Its structure features a chloro group, a cyclopropyl moiety, and a piperazine ring, which are characteristic of fluoroquinolone antibiotics.

  • Chemical Structure:
    • IUPAC Name: 7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid
    • SMILES Representation: OC(=O)C1=CN(C2CC2)c3cc(Cl)c(cc3C1=O)N4CCNCC4
    • InChI: InChI=1S/C17H18ClN3O3/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10/h7-10,19H,1-6H2,(H,23,24)

This structural information aids in understanding its chemical behavior and interactions with biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Ciprofloxacin Impurity D can participate in various chemical reactions typical for quinolone derivatives:

  1. Hydrolysis: Under acidic or basic conditions, Impurity D can hydrolyze to form other degradation products.
  2. Reduction: The presence of functional groups allows for potential reduction reactions which can alter its pharmacological properties.
  3. Complexation: It may also interact with metal ions or other drugs, influencing its solubility and stability.

These reactions are significant for understanding how impurity levels can change during storage or formulation processes .

Mechanism of Action

Process and Data

  1. Competitive Inhibition: Impurity D may compete with ciprofloxacin for binding sites on bacterial enzymes.
  2. Altered Pharmacokinetics: The presence of impurities may affect absorption, distribution, metabolism, or excretion profiles.

Understanding these interactions is crucial for assessing the safety profile of ciprofloxacin formulations containing Impurity D .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Ciprofloxacin Impurity D Hydrochloride include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical properties include:

  • Stability: Sensitive to light and moisture; proper storage conditions are required.

Relevant data from studies indicate that maintaining specific pH levels during formulation can minimize degradation .

Applications

Scientific Uses

Ciprofloxacin Impurity D Hydrochloride primarily serves as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its analysis ensures compliance with regulatory standards set by organizations such as the United States Pharmacopeia.

Additionally, understanding its properties helps in:

  1. Formulation Development: Assisting chemists in developing stable formulations.
  2. Research Studies: Providing insights into impurity profiles for new drug development.
Introduction to Ciprofloxacin Impurity D HCl

Ciprofloxacin Impurity D HCl (7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride) is a pharmacopeial-specified impurity in ciprofloxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic. This structurally related compound (Chemical Abstract Service registry number 526204-10-4) has the molecular formula C₁₇H₁₉Cl₂N₃O₃ and molecular weight of 384.26 g/mol [3] [7]. As a critical quality attribute, Impurity D HCl provides essential insights into the synthetic pathway integrity and stability profile of ciprofloxacin-based pharmaceuticals. Its systematic identification and quantification represent a regulatory imperative under current good manufacturing practices (cGMP) to ensure final product safety and efficacy [9].

Significance of Impurity Profiling in Pharmaceutical Quality Control

Impurity profiling constitutes a foundational element of pharmaceutical quality control systems, serving as a critical safeguard against potential toxicological risks and compromised therapeutic efficacy. The International Council for Harmonisation (ICH) Q3A(R2) guideline categorizes impurities based on origin, with Impurity D HCl classified as a process-related specified impurity arising during ciprofloxacin synthesis [6]. This hydrochloride salt form emerges primarily through:

  • Incomplete purification of intermediate compounds
  • Residual starting materials containing chloro-substituted precursors
  • Side reactions during quinolone core formation [1] [9]

Pharmacopeial monitoring requirements for ciprofloxacin impurities demonstrate the critical importance of rigorous impurity control:

Table 1: Pharmacopeial Specifications for Ciprofloxacin Impurities [1] [3] [9]

Impurity DesignationChemical NameUSPEur. Ph.Testing Method
Impurity AFluoroquinolonic acidControlledControlledTLC/HPLC
Impurity D HCl7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid HCl≤0.2%≤0.2%HPLC
Impurity EDecarboxylated ciprofloxacin≤0.3%≤0.3%HPLC
UnspecifiedUnknown structure≤0.1%≤0.1%HPLC

Analytical data from seven ciprofloxacin hydrochloride raw material samples (C1-C7) marketed in Algeria revealed that while most samples complied with pharmacopeial limits for Impurity D HCl, sample C5 exhibited excessive impurity levels (total impurities at 0.625%, exceeding 0.5% limit), primarily due to elevated photodegradation products [1]. This finding underscores the critical relationship between impurity profiles and manufacturing process control, where deviations can directly impact product quality. The European Pharmacopoeia's recommended analytical procedure employs reversed-phase HPLC with UV detection at 278 nm, using a C18 column (250 × 4.6 mm, 5µm) and mobile phase consisting of acetonitrile and phosphoric acid solution (13:87 v/v) [1].

Structural and Functional Role of Ciprofloxacin Impurity D HCl in API Degradation

The molecular structure of Impurity D HCl features a chlorine atom at the C7 position of the quinolone nucleus instead of the fluorine atom present in ciprofloxacin. This structural alteration originates from chloro-substituted precursors during the manufacturing process, particularly during the nucleophilic substitution step where piperazine reacts with the fluoro-/chloro-quinolone intermediate [7] [9]. The structural difference significantly impacts the molecule's antibacterial activity, as the C7 position is crucial for DNA gyrase binding and inhibition.

Table 2: Structural Characteristics and Degradation Pathways of Impurity D HCl [1] [7] [8]

CharacteristicSpecificationSignificance
Core Structure1,4-dihydroquinoline-3-carboxylic acidRetains quinolone backbone
C7 SubstituentChlorine atomReduces antibacterial potency vs. fluoro analog
OriginSynthetic intermediate contaminationIndicates incomplete purification
Degradation PathwayPhotodegradation/acid hydrolysisForms multiple secondary impurities
StabilitySensitive to UV radiationRequires light-protected storage

Impurity D HCl serves as both a process indicator and degradation precursor in ciprofloxacin formulations. Under accelerated stability conditions (40°C/75% RH), studies demonstrate its potential to undergo photochemical degradation when exposed to UV light, forming multiple secondary degradation products including quinolone ring-opened compounds [5] [8]. The presence of Impurity D HCl above threshold levels (≥0.2%) in finished dosage forms may signal:

  • Suboptimal manufacturing controls in intermediate purification steps
  • Inadequate raw material qualification of starting materials
  • Storage condition failures leading to API degradation [1] [9]

Analytical characterization of Impurity D HCl employs multiple orthogonal techniques. ¹H NMR spectroscopy (400 MHz, DMSO-d₆) reveals diagnostic signals including δ 1.12-1.15 (m, cyclopropyl CH₂), δ 3.25-3.28 (m, piperazine CH₂), δ 3.52-3.55 (m, piperazine CH₂), δ 8.60 (s, C2-H), and δ 15.20 (s, COOH) [4] [7]. High-resolution mass spectrometry confirms the [M+H]+ ion at m/z 348.0874 (calculated for C₁₇H₁₉ClN₃O₃: 348.1112) [9].

Regulatory Frameworks Governing Impurity Limits

International regulatory frameworks establish strict thresholds for specified impurities in ciprofloxacin formulations. The ICH Q3A(R2) guideline classifies ciprofloxacin as a high-potency antibiotic with maximum permitted levels for identified impurities based on daily dose considerations [6]. For Impurity D HCl, regulatory specifications across major pharmacopeias demonstrate remarkable consistency:

Table 3: Global Regulatory Limits for Ciprofloxacin Impurity D HCl [1] [6] [9]

Regulatory BodyGuidelineIdentification ThresholdQualification ThresholdReporting Threshold
ICHQ3A(R2)0.10%0.15%0.05%
European Pharmacopoeia10.0 (CIPRO 0863)0.10%0.20%0.05%
United States PharmacopeiaUSP 44-NF 390.10%0.20%0.05%
Algerian Regulatory Requirement--0.20%-

The European Pharmacopoeia specifically designates Impurity D HCl as a "specified impurity" requiring individual quantification and strict adherence to the 0.2% acceptance criterion [1]. Regulatory compliance necessitates validated stability-indicating methods capable of resolving Impurity D HCl from structurally similar compounds. Current compendial methods include:

  • HPLC-UV with relative retention time (RRT) of approximately 1.32 relative to ciprofloxacin [1]
  • Capillary Zone Electrophoresis (CZE) using 40mM borate buffer (pH 8.5) with migration time of 5.2 minutes [8]
  • Ultra-Performance Liquid Chromatography (UPLC) with 1.7µm particles enabling rapid analysis (<3 minutes) [8]

Recent regulatory trends emphasize method transferability between techniques. A comparative study demonstrated that UPLC methods reduce analysis time by 60% while maintaining resolution between ciprofloxacin and Impurity D HCl (resolution factor >3.0) compared to conventional HPLC [8]. Additionally, 19F NMR spectroscopy has emerged as a complementary technique that simultaneously quantifies ciprofloxacin (δ -118.2 to -121.5 ppm) and detects fluorinated degradation products without chromatographic separation [4]. Regulatory submissions must include forced degradation studies showing method specificity for Impurity D HCl under:

  • Acidic conditions (0.1M HCl, 80°C, 4 hours)
  • Oxidative stress (3% H₂O₂, 25°C, 24 hours)
  • Photostability testing (1.2 million lux hours, 200 Wh/m² UV) [1] [8]

Manufacturers must implement control strategies including starting material specifications, in-process controls during piperazine incorporation, and final product testing to ensure Impurity D HCl remains below qualification thresholds throughout the product lifecycle [6] [9].

Properties

CAS Number

526204-10-4

Product Name

Ciprofloxacin Impurity D HCl

IUPAC Name

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C17H18ClN3O3. HCl

Molecular Weight

347.80 36.46

InChI

InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl

Synonyms

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride; USP Ciprofloxacin Related Compound A;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.